formaldehyde;N-methylmethanamine;prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde;N-methylmethanamine;prop-2-enamide is a compound with the molecular formula C6H14N2O2. It is a combination of formaldehyde, N-methylmethanamine, and prop-2-enamide. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of formaldehyde;N-methylmethanamine;prop-2-enamide involves the reaction of formaldehyde with N-methylmethanamine and prop-2-enamide. The reaction conditions typically include controlled temperatures and the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Formaldehyde;N-methylmethanamine;prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
Polymerization: This reaction involves the formation of polymers from monomers. Common reagents include initiators like benzoyl peroxide or azobisisobutyronitrile.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Formaldehyde;N-methylmethanamine;prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and coatings .
Wirkmechanismus
The mechanism of action of formaldehyde;N-methylmethanamine;prop-2-enamide involves its interaction with molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Formaldehyde;N-methylmethanamine;prop-2-enamide can be compared with similar compounds such as:
Formaldehyde; methoxysulfonyloxymethane; N-methylmethanamine; prop-2-enamide: This compound has similar chemical properties but different functional groups.
2-Propenamide, homopolymer, reaction products with chloromethane, dimethylamine, and formaldehyde: This compound has similar polymerization properties but different monomer units.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67953-80-4 |
---|---|
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
formaldehyde;N-methylmethanamine;prop-2-enamide |
InChI |
InChI=1S/C3H5NO.C2H7N.CH2O/c1-2-3(4)5;1-3-2;1-2/h2H,1H2,(H2,4,5);3H,1-2H3;1H2 |
InChI-Schlüssel |
PUNLWXBDHQMWPG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC.C=CC(=O)N.C=O |
Verwandte CAS-Nummern |
68130-63-2 67953-80-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.